16,16-Dimethyl-pge2

Catalog No.
S004803
CAS No.
39746-25-3
M.F
C22H36O5
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16,16-Dimethyl-pge2

CAS Number

39746-25-3

Product Name

16,16-Dimethyl-pge2

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-17,19-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,19-,20-/m1/s1

InChI Key

QAOBBBBDJSWHMU-WMBBNPMCSA-N

SMILES

Array

Synonyms

16,16 Dimethyl PGE2, 16,16 Dimethylprostaglandin E2, 16,16-Dimethyl-PGE2, 16,16-Dimethylprostaglandin E2, E2, 16,16-Dimethylprostaglandin

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O

The exact mass of the compound 16,16-dimethylprostaglandin E2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Prostaglandins, Synthetic - Prostaglandins E, Synthetic. It belongs to the ontological category of prostanoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]. However, this does not mean our product can be used or applied in the same or a similar way.

16,16-Dimethyl Prostaglandin E2 (dmPGE2) is a synthetic, metabolically stable analog of endogenous Prostaglandin E2 (PGE2). In biological and pharmacological research, the procurement of dmPGE2 is primarily driven by its resistance to enzymatic degradation, specifically by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This structural modification—the addition of two methyl groups at the C-16 position—prevents the oxidation of the 15-hydroxyl group, thereby dramatically extending the compound's half-life both in vitro and in vivo. For industrial and laboratory buyers, dmPGE2 serves as a critical reagent in hematopoietic stem cell (HSC) expansion, cytoprotection assays, and long-term cell culture applications where natural PGE2 would degrade too rapidly to maintain sustained receptor activation.

Substituting 16,16-Dimethyl-PGE2 with standard PGE2 or crude prostanoid mixtures introduces severe reproducibility and efficacy risks in prolonged experimental models. Endogenous PGE2 is rapidly metabolized by 15-PGDH into inactive 15-keto metabolites, leading to a transient and rapidly decaying concentration profile in culture media or in vivo systems. Consequently, using standard PGE2 requires frequent, high-dose replenishments that can cause receptor desensitization, cytotoxicity, and inconsistent signaling. By contrast, dmPGE2 maintains a stable concentration over extended periods, ensuring continuous EP receptor activation. Procurement of dmPGE2 is therefore essential for workflows requiring sustained Wnt pathway modulation, such as ex vivo stem cell expansion, where the metabolic instability of baseline PGE2 would result in premature cellular differentiation or assay failure .

Workflow Reproducibility: Resistance to 15-PGDH-Mediated Degradation

The primary procurement differentiator of 16,16-Dimethyl-PGE2 is its absolute resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which directly impacts assay reproducibility. While endogenous PGE2 is rapidly oxidized at the 15-hydroxyl position to form inactive 15-keto-PGE2, the steric hindrance provided by the 16,16-dimethyl substitution prevents this enzymatic degradation. In comparative pharmacokinetic evaluations, dmPGE2 exhibits a significantly prolonged half-life (e.g., >3 hours in non-human primate models) and sustained area under the curve (AUC) compared to the rapid clearance of natural PGE2. Furthermore, dmPGE2 acts as a competitive inhibitor of 15-PGDH without serving as a substrate, ensuring prolonged EP receptor agonism and stable reagent concentrations in both in vivo models and ex vivo cell culture environments .

Evidence DimensionMetabolic degradation by 15-PGDH
Target Compound DataResistant to degradation; competitive inhibitor of 15-PGDH
Comparator Or BaselineEndogenous PGE2 (Rapidly oxidized to inactive 15-keto-PGE2)
Quantified DifferenceExtended half-life (>3 hours in vivo) vs. rapid clearance of PGE2
ConditionsIn vivo pharmacokinetic models and in vitro enzymatic assays

Eliminates the need for continuous dosing in cell cultures and ensures stable, long-term receptor activation in pharmacological models.

Laboratory Workflow Fit: Ex Vivo Expansion of Hematopoietic Stem Cells

In regenerative medicine workflows, dmPGE2 is the benchmark reagent for maintaining and expanding hematopoietic stem and progenitor cells (HSPCs). Comparative studies demonstrate that brief ex vivo modulation of HSCs with dmPGE2 significantly increases the frequency of long-term repopulating HSCs and enhances engraftment compared to untreated cells or those treated with standard PGE2. The enhanced stability of dmPGE2 allows for sustained cross-talk with the Wnt signaling pathway, which is critical for preserving self-renewal properties and preventing premature differentiation during ex vivo expansion. This reliable workflow fit has led to its adoption in clinical trial protocols for umbilical cord blood transplantation [1].

Evidence DimensionHSC self-renewal and engraftment efficacy
Target Compound DataSignificant increase in long-term repopulating HSCs and enhanced engraftment
Comparator Or BaselineStandard PGE2 / Untreated controls (Transient or insufficient expansion)
Quantified DifferenceSuperior maintenance of undifferentiated state and higher engraftment rates
ConditionsEx vivo expansion of murine and human hematopoietic stem cells

Provides a reliable, stable reagent for critical stem cell expansion workflows, reducing the risk of differentiation during culture.

Formulation and Dosing Efficiency: Superior Cytoprotective Potency

16,16-Dimethyl-PGE2 demonstrates significantly higher dosing efficiency in cytoprotection assays compared to baseline PGE2. In established in vivo models of gastric mucosal injury (e.g., ethanol- or indomethacin-induced damage), dmPGE2 achieves a 50% effective dose (ED50) at substantially lower concentrations than standard PGE2. Historical cytoprotection data indicates dmPGE2 ED50 values in the low microgram per kilogram range (e.g., ~25 µg/kg), outperforming other analogs and the parent compound. This heightened potency is a direct consequence of its resistance to local metabolic degradation, allowing for sustained protective signaling via EP receptors in the gastric mucosa while minimizing the required procurement volume [1].

Evidence DimensionIn vivo cytoprotection (ED50 for preventing mucosal lesions)
Target Compound DataHigh potency (ED50 ~25 µg/kg in standard rat models)
Comparator Or BaselineEndogenous PGE2 and other analogs (Higher ED50 / lower potency)
Quantified DifferenceSignificantly lower ED50 required for 50% reduction in mucosal lesions
ConditionsIn vivo gastric/intestinal mucosal injury models (e.g., indomethacin/ethanol induction)

Allows researchers to achieve robust cytoprotective effects at lower doses, minimizing off-target effects and reducing reagent consumption.

Where this compound is the right choice: Ex Vivo Hematopoietic Stem Cell Expansion

For laboratories and industrial cell-therapy developers expanding HSCs prior to transplantation, dmPGE2 is the optimal choice. Its resistance to 15-PGDH ensures sustained Wnt pathway activation, preventing premature differentiation that typically occurs when using rapidly degrading endogenous PGE2 [1].

Where this compound is the right choice: Long-Term EP Receptor Agonism Assays

In pharmacological screening workflows that require continuous EP receptor activation over days or weeks, dmPGE2 eliminates the confounding variables of rapid ligand degradation. It is the preferred procurement choice to avoid the cytotoxicity and receptor desensitization associated with repeated dosing of standard PGE2 .

Where this compound is the right choice: In Vivo Cytoprotection and Mucosal Defense Models

When evaluating gastroprotective agents or studying mucosal defense mechanisms in animal models, dmPGE2 provides a reliable positive control. Its significantly lower ED50 and extended half-life compared to baseline PGE2 ensure reproducible, high-potency cytoprotection without excessive reagent consumption [2].

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

380.25627424 Da

Monoisotopic Mass

380.25627424 Da

Heavy Atom Count

27

Appearance

Assay:≥98%A solution in methyl acetate

UNII

M790V82VAC

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Ulcer Agents

Pictograms

Irritant

Irritant

Wikipedia

16,16-dimethylprostaglandin E2

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]

Dates

Last modified: 09-13-2023
Yeh et al. Discovering chemical modifiers of oncogene-regulated hematopoietic differentiation Nature Chemical Biology, doi: 10.1038/nchembio.147, published online 26 January 2009 http://www.nature.com/naturechemicalbiology

Explore Compound Types